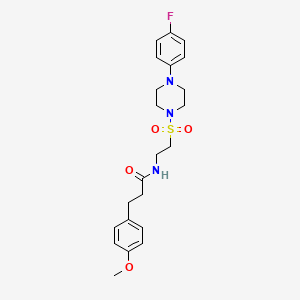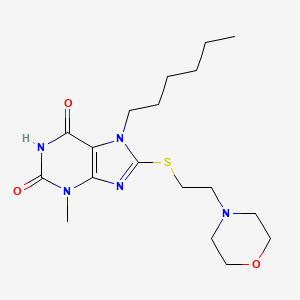
7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as MRS2179, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound has shown promise in the treatment of various diseases, including inflammation, cancer, and neurological disorders.
Aplicaciones Científicas De Investigación
7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by blocking the P2Y1 receptor, which is involved in the inflammatory response. 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has also been shown to have anticancer effects by inhibiting the growth of cancer cells. In addition, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has shown promise in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Mecanismo De Acción
7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides. By blocking the P2Y1 receptor, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione inhibits the downstream signaling pathways that are involved in inflammation, cancer growth, and neurological disorders.
Biochemical and Physiological Effects:
7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which is important in the prevention of thrombosis. 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has also been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. In addition, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. It is a highly selective antagonist of the P2Y1 receptor, which allows for specific targeting of this receptor. 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has also been extensively studied, which provides a wealth of information on its properties and potential therapeutic applications. However, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain experiments. In addition, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammation, cancer, and neurological disorders. Another direction is to explore its pharmacokinetics and pharmacodynamics, which can provide insights into its effectiveness and safety. Additionally, future studies can focus on improving the solubility and stability of 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione, which can enhance its effectiveness in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a promising purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. It has shown anti-inflammatory and anticancer effects, as well as potential in the treatment of neurological disorders. 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a compound with great potential for further research and development.
Métodos De Síntesis
7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is synthesized by reacting 8-[(2-bromoethyl)thio]-3,7-dihydropurine-2,6-dione with hexylmagnesium bromide, followed by reaction with methyl iodide and morpholine. The resulting product is purified by column chromatography to obtain 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione in high purity.
Propiedades
IUPAC Name |
7-hexyl-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3S/c1-3-4-5-6-7-23-14-15(21(2)17(25)20-16(14)24)19-18(23)27-13-10-22-8-11-26-12-9-22/h3-13H2,1-2H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARJGOWJKHEQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hexyl-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2684150.png)
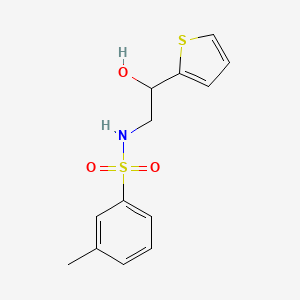
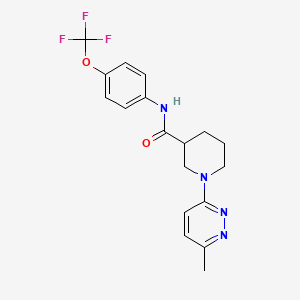
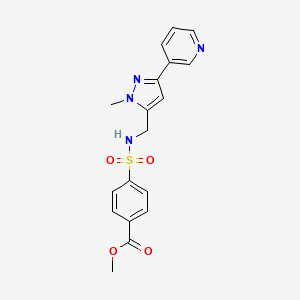

![4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B2684158.png)
![2-(2-chloro-6-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2684159.png)

![Acetamide, N-(4-acetylphenyl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-](/img/structure/B2684165.png)
![2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2684167.png)
![5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2684168.png)
![Methyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2684169.png)
![(3As,6R,6aR)-6-iodo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan](/img/structure/B2684171.png)
